molecular formula C9H7NS B8718069 Quinoline-6-thiol

Quinoline-6-thiol

Cat. No. B8718069
M. Wt: 161.23 g/mol
InChI Key: WKTZMPNNJIPTON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinoline-6-thiol is a useful research compound. Its molecular formula is C9H7NS and its molecular weight is 161.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Quinoline-6-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinoline-6-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H7NS

Molecular Weight

161.23 g/mol

IUPAC Name

quinoline-6-thiol

InChI

InChI=1S/C9H7NS/c11-8-3-4-9-7(6-8)2-1-5-10-9/h1-6,11H

InChI Key

WKTZMPNNJIPTON-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)S)N=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 6-bromoquinoline (700 mg) in dimethylacetamide (3 ml) was added sodium thiomethoxide (1.9 g, 26.96 mmol). The mixture was heated at 150° C. for 2 hours, then cooled to ambient and diluted with 1M HCl/ethyl acetate. The organic layer was removed and the aqueous layer extracted with further ethyl acetate. The combined extracts were washed with water, then brine, dried (MgSO4), filtered and concentrated. The crude thiol (500 mg) was used directly without further purification; MS ES+, ES−174.13
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700 mg
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1.9 g
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3 mL
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Synthesis routes and methods II

Procedure details

To a solution of 6-bromoquinoline (0.81 g, 3.89 mmol) in N,N-dimethylacetamide (4 mL) was added sodium methyl mercaptide (2.0 g, 28.5 mmol). The mixture was heated at 150° C. for 2 h. After cooling, the mixture was diluted with ethyl acetate, and neutralized with aqueous 1N hydrochloric acid. The organic layer was separated and the aqueous layer was extracted with ethyl acetate. The combined organic extracts were washed with water and brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was directly used in the next step without further purification. (0.50 g, 79%) LCMS: (M+H)+=161.9.
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0.81 g
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2 g
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4 mL
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solvent
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